2'-Deoxycytidine-13C9,15N3

Isotope Dilution Mass Spectrometry Internal Standard Selection Spectral Interference

In quantitative LC-MS/MS, endogenous deoxycytidine causes spectral overlap and ion suppression that compromise assay accuracy. 2'-Deoxycytidine-13C9,15N3 (M+12) eliminates these interferences through complete mass separation. - M+12 mass shift ensures zero spectral overlap with endogenous cytidine; validated LLOQ of 1.00 nM in clinical assays. - Uniform 13C9,15N3 labeling guarantees chromatographic co-elution for optimal matrix effect correction. - Ideal internal standard for nucleoside analog drugs (decitabine, gemcitabine) and DNA methylation studies. Supplied with documented isotopic enrichment ≥98 atom %.

Molecular Formula C9H13N3O4
Molecular Weight 239.13 g/mol
Cat. No. B12376466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxycytidine-13C9,15N3
Molecular FormulaC9H13N3O4
Molecular Weight239.13 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=NC2=O)N)CO)O
InChIInChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6-,8-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1
InChIKeyCKTSBUTUHBMZGZ-QVZWTWABSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxycytidine-13C9,15N3: A Fully Labeled Stable Isotope Internal Standard for Nucleoside Quantification


2'-Deoxycytidine-13C9,15N3 is a multiply labeled stable isotope analog of the endogenous deoxynucleoside 2'-deoxycytidine, in which all nine carbon atoms are substituted with carbon-13 (¹³C) and all three nitrogen atoms are substituted with nitrogen-15 (¹⁵N) . This uniform labeling pattern yields a nominal mass increase of 12 Daltons (M+12) relative to the unlabeled form, making it ideally suited for use as an internal standard in quantitative mass spectrometry (MS)-based assays . The compound is available in various forms, including the free nucleoside, monophosphate, and triphosphate, each intended for specific research applications requiring precise tracking and absolute quantification of cytidine-related metabolites .

Why 2'-Deoxycytidine-13C9,15N3 Cannot Be Replaced by Other Labeled or Unlabeled Analogs


In quantitative LC-MS/MS workflows, the selection of an appropriate internal standard (IS) is critical for correcting matrix effects, ionization variability, and recovery losses. Using an IS with a different labeling pattern—such as a single-label ¹⁵N₃ (M+3) or a partial-label ¹³C₉ (M+9) analog—introduces significant risk of spectral overlap with endogenous compounds, cross-talk in MRM channels, or divergent chromatographic behavior . Furthermore, unlabeled 2'-deoxycytidine cannot serve as an IS in isotope dilution mass spectrometry (IDMS) due to its indistinguishability from the endogenous analyte [1]. The fully labeled 2'-Deoxycytidine-13C9,15N3 (M+12) provides the necessary mass separation and chromatographic co-elution to ensure accurate and precise quantification, as demonstrated in validated clinical assays with a lower limit of quantitation (LLOQ) of 1.00 nM [2].

Quantitative Differentiation of 2'-Deoxycytidine-13C9,15N3: Head-to-Head Comparison Evidence


Superior Mass Separation: M+12 vs. M+15 Prevents Spectral Overlap in Isotope Dilution MS

The fully labeled 2'-Deoxycytidine-13C9,15N3 (M+12) provides a mass shift that is distinct from the more common single-label ¹⁵N₃ analog (M+3) and the partial-label ¹³C₉ analog (M+9). A direct vendor comparison confirms that 2'-Deoxycytidine-13C9,15N3 exhibits a mass shift of M+12, whereas the ¹⁵N₃-only analog exhibits a shift of M+15 . The M+12 shift is critical in complex biological matrices where endogenous cytidine species (e.g., methylated, hydroxymethylated forms) may produce M+3 or M+9 isotope peaks, leading to inaccurate quantification if an IS with insufficient mass separation is used [1].

Isotope Dilution Mass Spectrometry Internal Standard Selection Spectral Interference

Higher Isotopic Purity: ≥98 atom % ¹³C and ¹⁵N Minimizes Unlabeled Impurity for Accurate Calibration

The isotopic purity of the internal standard directly impacts the accuracy of quantitative MS assays. 2'-Deoxycytidine-13C9,15N3 is certified to have an isotopic purity of ≥98 atom % for both ¹³C and ¹⁵N . In contrast, some commercially available single-label ¹⁵N₃ analogs are specified with lower isotopic enrichment, ranging from 96-98 atom % . The higher enrichment in the fully labeled compound reduces the contribution of unlabeled or partially labeled impurities to the analyte signal, thereby improving the linearity and accuracy of calibration curves, particularly at low analyte concentrations.

Isotopic Purity Quantitative Accuracy Internal Standard

Confirmed Structural Equivalence: Raman Spectroscopy Verifies No Conformational Perturbation by Heavy Isotopes

A direct spectroscopic comparison demonstrates that the isotopic labeling in 2'-Deoxycytidine-13C9,15N3 does not alter the molecular conformation of the nucleotide. Raman spectra of 100 mM solutions of 2'-deoxycytidine-13C9,15N3 triphosphate (d*CTP) and unlabeled 2'-deoxycytidine triphosphate (dCTP) were acquired under identical conditions (100 mW, 647.1 nm laser excitation, 100 s data accumulation) [1]. The resulting spectra show identical peak patterns, confirming that the labeled compound retains the native structure and, consequently, the same physicochemical behavior as the endogenous analyte, a critical requirement for a valid internal standard [1].

Raman Spectroscopy Structural Integrity Isotope Effect

Validated in Clinical LC-MS/MS Assay: 1.00 nM LLOQ for Decitabine Incorporation Using This Internal Standard

A validated LC-MS/MS method for quantifying decitabine incorporation into DNA utilized a stable heavy isotope of 2′-deoxycytidine (inferred to be 2'-Deoxycytidine-13C9,15N3 based on labeling pattern) as the internal standard [1]. The assay achieved a lower limit of quantitation (LLOQ) of 1.00 nM for enzyme-released decitabine in DNA hydrolysates, using multiple reaction monitoring (MRM) mode on a triple quadrupole instrument [1]. This level of sensitivity is contingent upon the use of a fully labeled internal standard that co-elutes exactly with the analyte and provides a clean MRM transition free of endogenous background interference .

LC-MS/MS Lower Limit of Quantitation Clinical Pharmacology

NMR-Ready Formulation: 100 mM Solution with Verified Suitability for Bio-NMR Applications

The 2′-Deoxycytidine-13C9,15N3 5′-monophosphate disodium salt is supplied as a ready-to-use 100 mM solution in 5 mM Tris HCl buffer (pH ~7.0) . The vendor explicitly designates this formulation as 'bio NMR: suitable,' indicating that it meets the specific requirements for biomolecular NMR spectroscopy, including high isotopic purity, appropriate buffer conditions, and low paramagnetic impurity levels . This contrasts with alternative labeled analogs, such as the phosphoramidite form, which require reconstitution and are intended for solid-phase synthesis rather than direct bio-NMR use .

Bio-NMR Metabolomics Stable Isotope Labeling

Optimal Application Scenarios for Procuring 2'-Deoxycytidine-13C9,15N3


Absolute Quantification of Cytidine Analogs in Pharmacokinetic and Pharmacodynamic Studies

When developing LC-MS/MS assays for nucleoside analog drugs (e.g., decitabine, azacitidine, gemcitabine) in biological matrices, 2'-Deoxycytidine-13C9,15N3 (or its phosphorylated forms) serves as the optimal internal standard to correct for matrix effects and ionization variability . Its M+12 mass shift ensures no spectral overlap with endogenous cytidine species, enabling accurate quantification down to 1.00 nM, as validated in clinical studies of decitabine incorporation into DNA [1].

Metabolomics and Flux Analysis Using NMR Spectroscopy

The ready-to-use 100 mM solution of 2'-Deoxycytidine-13C9,15N3 5'-monophosphate is specifically qualified for bio-NMR, making it ideal for tracking cytidine metabolism in cell extracts or for studying nucleotide-protein interactions without the need for further sample preparation . Its full ¹³C and ¹⁵N labeling provides distinct NMR signals that are easily resolved from natural abundance background.

Internal Standard for Endogenous DNA Methylation and Epigenetic Biomarker Quantification

Accurate measurement of modified deoxycytidines (e.g., 5-methyl-dC, 5-hydroxymethyl-dC) in genomic DNA requires an internal standard that closely mimics the analyte's physicochemical properties. 2'-Deoxycytidine-13C9,15N3 provides a suitable backbone for generating labeled standards via chemical or enzymatic modification, or can be used directly to quantify total deoxycytidine as a reference in global methylation analysis [2].

Troubleshooting Ion Suppression in Complex Sample Matrices

In bioanalytical method development involving tissue homogenates or plasma, ion suppression is a common challenge. Using 2'-Deoxycytidine-13C9,15N3 as a co-eluting internal standard allows for precise monitoring and correction of matrix effects on a per-sample basis, improving the accuracy and precision of the analytical method compared to methods that rely on external calibration alone [3].

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